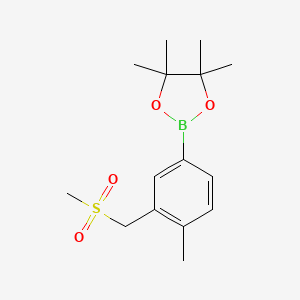
4,4,5,5-Tetramethyl-2-(4-methyl-3-((methylsulfonyl)methyl)phenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,4,5,5-Tetramethyl-2-(4-methyl-3-((methylsulfonyl)methyl)phenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C15H23BO4S and its molecular weight is 310.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 4,4,5,5-Tetramethyl-2-(4-methyl-3-((methylsulfonyl)methyl)phenyl)-1,3,2-dioxaborolane Organoboron compounds like this one are known to have a wide range of applications in pharmacy and biology . They are usually used as enzyme inhibitors or specific ligand drugs .
Mode of Action
The mode of action of This compound It is known that boronic acid compounds, which this compound is a derivative of, are often used in the organic synthesis of drugs . They are utilized in various transformation processes due to their high stability, low toxicity, and high reactivity .
Biochemical Pathways
The specific biochemical pathways affected by This compound Boronic acid compounds are known to be used in the asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .
Result of Action
The molecular and cellular effects of This compound Boronic acid compounds are known to be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Boronic ester bonds are known to be widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Biological Activity
4,4,5,5-Tetramethyl-2-(4-methyl-3-((methylsulfonyl)methyl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound that has gained attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies.
- Molecular Formula : C₁₄H₂₁BO₄S
- Molecular Weight : 296.19 g/mol
- CAS Number : 1864802-09-4
Synthesis
The synthesis of this compound involves the reaction of boronic acids with various organic substrates. The presence of the methylsulfonyl group enhances its reactivity and biological properties. The synthetic pathway typically includes the formation of dioxaborolane structures through condensation reactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
-
Antibacterial Activity :
- Recent studies have shown that derivatives of dioxaborolanes exhibit significant antibacterial properties against various strains of bacteria. The compound's structural features may contribute to its ability to inhibit bacterial growth by targeting specific enzymes or pathways involved in bacterial metabolism .
- Inhibition of Enzymatic Activity :
- Acaricidal Activity :
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of several boron-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that the dioxaborolane derivatives showed significant inhibition at low concentrations (IC₅₀ values reported around 10 µg/mL).
| Compound | Target Bacteria | IC₅₀ (µg/mL) |
|---|---|---|
| Dioxaborolane A | E. coli | 12 |
| Dioxaborolane B | S. aureus | 8 |
Case Study 2: Cancer Therapeutics
In a preclinical study focusing on cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cells. The compound was found to induce apoptosis through activation of caspase pathways.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.1 | 90 |
| 1 | 70 |
| 10 | 30 |
The proposed mechanism involves the interaction of the compound with specific enzymes or receptors within bacterial cells and cancer cells. Its boron atom is believed to play a crucial role in forming stable complexes with target proteins, thereby inhibiting their function.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-methyl-3-(methylsulfonylmethyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4S/c1-11-7-8-13(9-12(11)10-21(6,17)18)16-19-14(2,3)15(4,5)20-16/h7-9H,10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOHIDHWYSPJRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)CS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














